molecular formula C15H18BrNO3 B1442338 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane CAS No. 1199556-68-7

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Cat. No. B1442338
CAS RN: 1199556-68-7
M. Wt: 340.21 g/mol
InChI Key: YFSAGUKUTJZFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane, also known as Boc-AOB, is a cyclic organic compound that has been used in a variety of scientific research applications. Boc-AOB is a versatile molecule that has been used to study the structure and properties of organic molecules, as well as to explore the biochemical and physiological effects of various compounds.

Scientific Research Applications

Novel Anticancer Agents

Bromophenol derivatives, such as those structurally related to 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane, have shown promising anticancer activities. For instance, a novel bromophenol derivative, BOS-102, demonstrated significant anticancer activities against human lung cancer cell lines. It induced cell cycle arrest and apoptosis in A549 lung cancer cells through mechanisms involving reactive oxygen species (ROS) generation, deactivation of the PI3K/Akt pathway, and activation of the MAPK signaling pathway (Guo et al., 2018).

Boron Neutron Capture Therapy (BNCT)

Compounds structurally related to 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane have been explored for their potential use in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. For example, a series of boronated unnatural cyclic amino acids were synthesized for potential use in BNCT, demonstrating the relevance of such compounds in the development of new therapeutic agents (Kabalka et al., 2008).

Peptide Synthesis and On-Resin Cyclization

The development of novel linkers and methodologies for peptide synthesis using BOC-based chemistry has been a significant area of research. A study introduced a new 4-alkoxybenzyl-derived linker that facilitates BOC solid-phase peptide assembly and on-resin cyclization, avoiding common issues such as diketopiperazine formation. This advancement enables the synthesis of cyclic peptides, highlighting the utility of BOC-protected compounds in peptide chemistry (Bourne et al., 1999).

Constrained Peptidomimetics

The synthesis of constrained peptidomimetics, like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, illustrates the application of BOC-protected compounds in the creation of rigid dipeptide mimetics. These compounds serve as valuable tools for structure-activity studies in drug discovery, showcasing the broader applicability of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane and related compounds in medicinal chemistry (Mandal et al., 2005).

properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-3-oxocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-15(8-12(18)9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSAGUKUTJZFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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